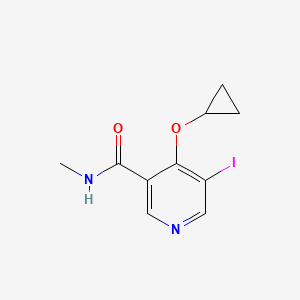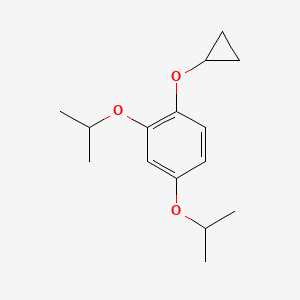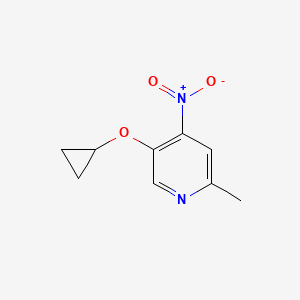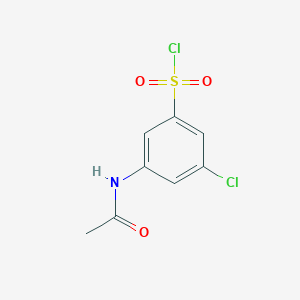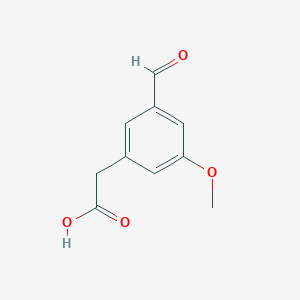
(3-Formyl-5-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Formyl-5-methoxyphenyl)acetic acid is an organic compound with a unique structure that includes a formyl group, a methoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-methoxyphenyl)acetic acid typically involves the formylation of 5-methoxyphenylacetic acid. One common method is the Vilsmeier-Haack reaction, where 5-methoxyphenylacetic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Formyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: (3-Carboxy-5-methoxyphenyl)acetic acid.
Reduction: (3-Hydroxymethyl-5-methoxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Formyl-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Formyl-5-methoxyphenyl)acetic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize formyl or methoxy groups, leading to various biochemical effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which can alter the compound’s activity and function.
Comparaison Avec Des Composés Similaires
(3-Formyl-4-methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position.
(3-Formyl-5-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Formyl-5-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: (3-Formyl-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the formyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-(3-formyl-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4,6H,5H2,1H3,(H,12,13) |
Clé InChI |
ZBMZZFLTRCZJKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



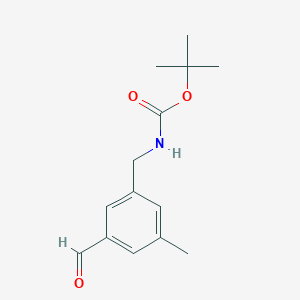


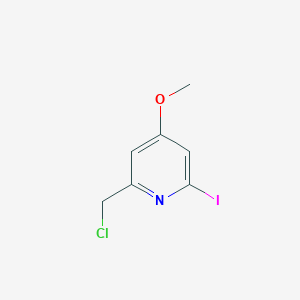
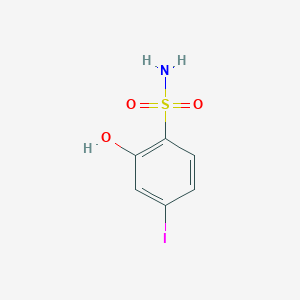
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

